9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one

Description

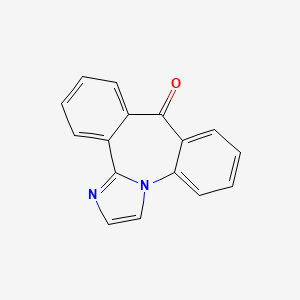

Structure

3D Structure

Properties

CAS No. |

57960-37-9 |

|---|---|

Molecular Formula |

C16H10N2O |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-one |

InChI |

InChI=1S/C16H10N2O/c19-15-11-5-1-2-6-12(11)16-17-9-10-18(16)14-8-4-3-7-13(14)15/h1-10H |

InChI Key |

AYSFVIFYOXIPOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N4C2=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 9h Dibenzo C,f Imidazo 1,2 a Azepin 9 One and Its Molecular Analogs

Established Synthetic Pathways to the Imidazoazepinone Core

The construction of the fundamental imidazoazepinone core has been achieved through several established synthetic routes. These methods primarily focus on the formation of the central seven-membered azepine ring and the subsequent or concurrent annulation of the imidazole (B134444) ring.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of complex heterocyclic systems, including the 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one core. These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms. A convenient synthesis of 9H-dibenz[c,f]imidazo[1,2-a]azepin-9-ones has been reported, highlighting the utility of intramolecular cyclization. lookchem.com

The general principle of intramolecular cyclization reactions involves a precursor molecule designed to have reactive functional groups at positions that, upon reaction, lead to the desired ring closure. The regioselectivity of these cyclizations, particularly for the formation of five- and six-membered rings, is often kinetically controlled. libretexts.org However, factors such as steric interactions and the stability of the resulting radical adduct can influence the reaction pathway. libretexts.org In some cases, thermodynamic control can be achieved, for instance, by maintaining a low concentration of a hydrogen donor in radical cyclizations. libretexts.org

For the synthesis of fused heterocyclic systems, intramolecular reactions of strained molecules can also be employed. For example, strained cyclic acetylenes have been shown to undergo intramolecular cyclization at elevated temperatures to form complex polycyclic aromatic hydrocarbons. nih.gov While not directly applied to the title compound in the provided context, this principle of using strained precursors for intramolecular cyclization represents a potential strategy.

Ring Expansion Methodologies for Azepine Construction

Ring expansion reactions provide an alternative and powerful strategy for the construction of medium-sized rings like the azepine core found in this compound. These methods typically start with a smaller, more readily accessible ring system which is then expanded to the desired seven-membered ring.

One notable example involves the expansion of a hydrated imidazoline (B1206853) fragment in 2,3-dihydro-9H-dibenzo[b,f]imidazo[2,1-d] lookchem.comlibretexts.orgoxazocines, which provides access to derivatives of 6,11-dihydro-12H-dibenzo[b,f] lookchem.comlibretexts.orgoxazocin-12-one, compounds containing medium-sized rings. osi.lv This demonstrates that imidazo-annulated systems can undergo ring expansion more readily than their seven-membered analogs. osi.lv Another relevant strategy is the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines through an unexpected lookchem.comresearchgate.net-sigmatropic rearrangement of nitrile-stabilized ammonium (B1175870) ylides. nih.gov This method has proven to be an efficient route to nine-membered N-heterocycles. nih.gov

The development of cascade ring expansion reactions has also been a focus, enabling the synthesis of 8- and 9-membered lactones which can be further functionalized. whiterose.ac.uk These strategies highlight the versatility of ring expansion in accessing diverse medium-sized ring systems, a challenging area in pharmaceutical chemistry. whiterose.ac.uk

Multi-Component Reaction Approaches to Fused Heterocycles

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic scaffolds. beilstein-journals.org These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are particularly valuable in drug discovery for rapidly generating libraries of structurally diverse molecules. beilstein-journals.orgnih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction, a variant of the Ugi reaction, is a prominent MCR for constructing imidazo[1,2-a]pyridine (B132010) scaffolds and their fused analogs. beilstein-journals.org This reaction involves the formal [4+1] cycloaddition of an isocyanide with an imine generated in situ from an amidine and an aldehyde. beilstein-journals.org This approach allows for the straightforward synthesis of a wide variety of imidazo[1,2-x]azines. beilstein-journals.org

MCRs have been successfully employed to create diverse heterocyclic libraries for screening against various biological targets. nih.gov For instance, a TMSCl-mediated MCR of isocyanides and azines has been developed to produce amino benzimidazolium salts. nih.gov While not a direct synthesis of the title compound, these examples underscore the power of MCRs in constructing fused imidazole-containing heterocycles. The combination of MCRs with other synthetic transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further expands the accessible chemical space. mdpi.com

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on the use of transition metal catalysts to facilitate the formation of key chemical bonds with high efficiency and selectivity. The synthesis of this compound and its analogs has benefited significantly from the development of advanced catalytic methods.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis is a powerful tool in the synthesis of dibenzo[b,f]azepines. One of the key industrial steps in the synthesis of the parent 5H-dibenzo[b,f]azepine involves an intramolecular Heck reaction. nih.gov Although challenges with regioselectivity have been noted, this reaction remains a viable method for forming the seven-membered ring. nih.gov The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction used for the N-arylation step in the convergent synthesis of dibenzo[b,f]azepines. nih.gov

Recent advancements have focused on the asymmetric synthesis of dibenzoazepine derivatives. For instance, palladium-catalyzed C-H arylation has been used for the desymmetrization of dibenzoazepinones with amide bridges to create axially chiral molecules. nih.gov This highlights the ability of palladium catalysis to not only construct the core ring system but also to control its stereochemistry.

| Reaction Type | Catalyst/Reagents | Key Transformation | Ref |

| Intramolecular Heck Reaction | Pd Catalyst | Formation of the azepine ring | nih.gov |

| Buchwald-Hartwig Amination | Pd Catalyst | N-arylation to form the azepine ring | nih.gov |

| Asymmetric C-H Arylation | Pd Catalyst | Desymmetrization of dibenzoazepinones | nih.gov |

Copper-Catalyzed Aminations and Cyclizations

Copper-catalyzed reactions have gained prominence as a more economical and less toxic alternative to palladium catalysis for certain transformations. researchgate.net Copper catalysts are effective in promoting both C-N and C-C bond formations, which are crucial for the synthesis of nitrogen-containing heterocycles.

In the context of fused imidazole systems, copper(I) iodide has been used to catalyze the coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with 1,3-diketones to yield benzo libretexts.orgresearchgate.netimidazo[1,2-a]pyridines. researchgate.net A similar reaction with 2-(2-bromoaryl)benzimidazoles produces benzo libretexts.orgresearchgate.netimidazo[2,1-a]isoquinolines. researchgate.net Furthermore, an efficient copper-catalyzed method has been developed for constructing multisubstituted imidazo[1,2-a]pyridine skeletons from N-(2-pyridinyl)enaminones via C-H functionalization and C-N bond formation. elsevierpure.com

Copper catalysis has also been successfully applied to the asymmetric synthesis of dibenzo[b,d]azepines. A copper-catalyzed intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines yields 7-membered bridged biarylamines with excellent control of both central and axial chirality. nih.gov A related borylative cyclization provides access to versatile boronic ester derivatives. nih.gov These methods demonstrate the power of copper catalysis in constructing complex, chiral dibenzoazepine structures.

| Catalyst System | Substrates | Product Type | Key Features | Ref |

| Copper(I) iodide / base | 2-(2-Bromovinyl)benzimidazoles and 1,3-diketones | Benzo libretexts.orgresearchgate.netimidazo[1,2-a]pyridines | C-C coupling and cyclization | researchgate.net |

| Copper(I) iodide / base | 2-(2-Bromoaryl)benzimidazoles and 1,3-diketones | Benzo libretexts.orgresearchgate.netimidazo[2,1-a]isoquinolines | C-C coupling and cyclization | researchgate.net |

| Copper Catalyst | N-(2-Pyridinyl)enaminones | Multisubstituted imidazo[1,2-a]pyridines | C-H functionalization, C-N bond formation | elsevierpure.com |

| [CuI/(Ph-BPE)] | 2'-Vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | Asymmetric reductive cyclization | nih.gov |

Bismuth(III) Trifluoromethanesulfonate-Catalyzed Ritter-Type Reactions

The Ritter reaction is a fundamental method for the synthesis of N-alkyl amides from the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol. researchgate.net The reaction traditionally requires strong, corrosive acids like sulfuric acid. researchgate.net Modern synthetic chemistry has sought milder and more efficient catalysts, among which Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has emerged as a highly effective, water-tolerant, and environmentally benign Lewis acid catalyst. rsc.orgchemrxiv.org

Bi(OTf)₃ has been shown to effectively catalyze the Ritter reaction between various nitriles and tertiary alcohols, proceeding smoothly under mild conditions. researchgate.netrsc.org Although a direct synthesis of 9H-Dibenzo(c,f]imidazo[1,2-a]azepin-9-one using this specific method is not prominently documented in readily available literature, the principles can be applied to key intermediates. For instance, a suitably functionalized dibenzoazepine precursor containing a tertiary alcohol could react with a nitrile in the presence of Bi(OTf)₃ to form a crucial amide linkage, which could then be elaborated to construct the fused imidazole ring.

The catalytic efficiency of Bi(OTf)₃ often surpasses other metal triflates. researchgate.net Studies on the Ritter reaction with tert-butanol (B103910) and various nitriles demonstrate that Bi(OTf)₃ provides excellent yields, comparable to using strong acids like trifluoromethanesulfonic acid but under much milder conditions. researchgate.net

Table 1: Bismuth(III) Triflate-Catalyzed Ritter Reaction of tert-Butanol with Various Nitriles

| Nitrile Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile (B52724) | 20 | 95 | researchgate.net |

| Pivalonitrile | 20 | 85 | researchgate.net |

| Benzonitrile | 20 | 96 | researchgate.net |

| p-Tolunitrile | 20 | 94 | researchgate.net |

| p-Anisonitrile | 20 | 96 | researchgate.net |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a complex molecule like this compound, which has multiple reactive sites and potential for isomeric products, demands high levels of chemo- and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

For the dibenzoazepine core, catalyst control is a powerful strategy to dictate regioselectivity. For example, in intramolecular cyclization reactions of precursors containing multiple potential reaction sites, the choice of catalyst can determine the ring size and final structure. Studies on related systems have shown that palladium catalysts can favor a 7-exo-dig cyclization to form seven-membered rings, while a silver catalyst under similar conditions might promote an 8-endo-dig closure to yield an eight-membered ring. youtube.com

Applying this to the target molecule, a key step would be the intramolecular cyclization to form the central seven-membered azepine ring. A plausible strategy involves the palladium-catalyzed intramolecular Heck reaction. However, reports indicate that achieving high regioselectivity in such reactions can be challenging, with selectivity sometimes being poorer than initially reported. nih.gov Another powerful approach is the acid-catalyzed rearrangement of N-arylindoles, where the electronic properties of the substituents significantly influence the outcome, thereby controlling the regioselectivity of the rearrangement. nih.gov

Table 2: Catalyst-Controlled Regioselective Cycloisomerization

| Precursor Type | Catalyst | Cyclization Pathway | Product Ring System | Reference |

|---|---|---|---|---|

| Triazol-1-ylbenzamides | Palladium Catalyst | 7-exo-dig | Benzotriazlolodiazepin-7-one | youtube.com |

| Triazol-1-ylbenzamides | Silver Catalyst | 8-endo-dig | Benzotriazolodiazocin-8-one | youtube.com |

| 2-(1-Alkynyl)phenylacetamides | Au(PPh₃)Cl/AgSbF₆ | 7-endo-dig | 3-Benzazepinone | rsc.org |

Development of Stereoselective Synthetic Routes for Enantiomerically Enriched Imidazoazepinones

The development of stereoselective synthetic routes is crucial for producing enantiomerically pure compounds. For a molecule like this compound, chirality can arise from stereocenters or from axial chirality due to restricted rotation.

While specific methods for the enantioselective synthesis of this exact dibenzoimidazoazepinone are not widely reported, strategies from related heterocyclic systems offer significant insights. A highly relevant approach is the asymmetric synthesis of the imidazo[1,2-a]pyridine core. Recent research has demonstrated a highly modular and efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This Groebke-Blackburn-Bienaymé (GBB) reaction, involving 2-aminopyridines, aldehydes, and isocyanides, can produce a wide array of chiral products with excellent yields and enantioselectivities (ee). nih.gov This methodology could plausibly be adapted to a precursor that could then be cyclized to form the desired enantiomerically enriched dibenzo[c,f]imidazo[1,2-a]azepin-9-one.

Another strategy involves the stereoselective synthesis of the azepine ring itself. The synthesis of a novel chiral α-tetrazole binaphthylazepine has been reported, which involves the stereoselective insertion of a stereocenter onto a chiral binaphthylazepine backbone. rsc.org Such organocatalytic approaches, which use chiral catalysts to induce enantioselectivity, are at the forefront of modern asymmetric synthesis. rsc.org

Table 3: Examples of Asymmetric Synthesis of Related Heterocyclic Scaffolds

| Target Scaffold | Reaction Type | Catalyst | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Axially Chiral Imidazo[1,2-a]pyridines | Asymmetric Multicomponent Reaction (GBB) | Chiral Phosphoric Acid | >99% ee | nih.gov |

| Chiral Isoindolinone-derived N(acyl),S-acetals | Asymmetric addition of thiols to N-acyl ketimines | Chiral Brønsted Acid | up to 97% ee (98.5:1.5 er) | rsc.org |

| Chiral Diazabicyclo[3.1.0]hexanes | Asymmetric [3+2] Cycloaddition | CuI/(R)-Fesulphos | up to 98% ee | rsc.org |

| Chiral Sulfones | Asymmetric Hydrogenation | Nickel-based system | up to 99.9% ee | rsc.org |

Functionalization and Derivatization Protocols

Once the core scaffold of this compound is synthesized, its properties can be tuned through functionalization and derivatization. This involves adding or modifying functional groups on the aromatic rings or the heterocyclic system itself.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties

The dibenzo-fused system offers two benzene (B151609) rings and a fused imidazole ring, all of which have positions susceptible to electrophilic substitution. The imidazo[1,2-a]pyridine portion of the molecule is known to be electron-rich, and its C-H functionalization has been extensively studied. The C3 position is particularly reactive towards electrophiles. researchgate.net Aza-Friedel-Crafts reactions, catalyzed by Lewis acids like Y(OTf)₃, can achieve C3-alkylation of the imidazo[1,2-a]pyridine ring system through a three-component reaction with aldehydes and amines.

The two benzo rings can be functionalized using standard electrophilic aromatic substitution reactions. For example, bromination of the related 10,11-dihydrodibenzo[b,f]azepine core has been achieved in excellent yield using bromine in acetic acid. nih.gov The resulting bromo-derivatives are versatile intermediates that can undergo further transformations, such as lithium-halogen exchange followed by reaction with other electrophiles. nih.gov

Nucleophilic substitution reactions are also a viable strategy, particularly on rings activated by electron-withdrawing groups or through the use of transition metal catalysis, such as the Buchwald-Hartwig amination for N-arylation.

Modifications of the Imidazoazepinone Ring System

Modifications can also be made to the core heterocyclic structure. The nitrogen atom in the azepine ring is a common site for functionalization. N-alkylation or N-acylation can be achieved by reacting the parent compound with alkyl halides or acyl halides, respectively. nih.gov These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule.

The carbonyl group (ketone) at the 9-position is another key site for derivatization. It can undergo reactions typical of ketones, such as reduction to an alcohol, or conversion to an imine or other functional groups, providing a handle for further structural diversification.

Table 4: Selected Functionalization Reactions on Related Scaffolds

| Scaffold | Reaction Type | Reagents | Position of Functionalization | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | C3-Alkylation (Aza-Friedel–Crafts) | Aldehyde, Amine, Y(OTf)₃ | C3 | |

| Imidazo[1,2-a]pyridine | C3-Formylation | Iodine, Triethylamine | C3 | researchgate.net |

| Dihydrodibenzo[b,f]azepine | Bromination | Br₂, Acetic Acid | Aromatic Rings | nih.gov |

| Dibenzo[b,f]azepine | N-Alkylation | Alkyl Halide | Azepine Nitrogen | nih.gov |

Reaction Mechanisms and Fundamental Chemical Transformations

Mechanistic Elucidation of Key Cyclization Steps

The synthesis of 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-ones has been reported, providing insight into the key cyclization step that forms the core structure. lookchem.com A convenient method for the synthesis of this class of compounds was described in the Journal of Heterocyclic Chemistry. lookchem.com While the specific mechanistic details for the formation of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one are not extensively detailed in the available literature, analogous syntheses of related fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines, often proceed through the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. This is followed by an intramolecular nucleophilic substitution to form the fused imidazole ring. mdpi.com

In the context of the target molecule, a plausible mechanistic pathway would involve the reaction of a suitable 2-aminoimidazole derivative with a dibenzo[c,f]azepine precursor containing appropriate functional groups to facilitate cyclization. For instance, a reaction analogous to the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction used to synthesize imidazo[1,2-a]pyridines, could be envisioned. mdpi.com This would involve the condensation of an aminopyridine, an aldehyde, and an isocyanide.

Another relevant synthetic strategy for related fused imidazoles involves the use of diazo compounds. For example, imidazo[1,2-a]pyridines can be synthesized from α-diazoketones and 2-aminopyridines. mdpi.com This suggests that a similar approach could potentially be employed for the synthesis of this compound, where a suitably functionalized dibenzoazepine precursor reacts with a diazo compound to form the fused imidazole ring.

Investigation of Rearrangement Reactions within the Bridged Ring System

While specific studies on the rearrangement reactions of the bridged ring system in this compound are not prevalent in the literature, the chemistry of the broader class of dibenzo[b,f]azepines suggests that such transformations are possible. For example, the synthesis of substituted dibenzo[b,f]azepines can be achieved through the rearrangement of N-arylindoles. beilstein-journals.org This indicates that under certain conditions, skeletal rearrangements within the azepine portion of the molecule could occur.

The thermal rearrangement of 1-substituted 1H-azepines to 6-amino-fulvenes has also been reported, highlighting the potential for thermally induced rearrangements in azepine-containing ring systems. Although the specific bridged structure of this compound may impart different stability and reactivity, the possibility of such rearrangements should be considered.

Photochemical and Thermal Induced Transformations and Their Mechanisms

The photochemical and thermal behavior of this compound has not been extensively documented. However, the photochemistry of related dibenzo[b,f]azepine systems has been a subject of interest. These compounds can undergo various photochemical reactions, and the presence of the fused imidazole and ketone functionalities in the target molecule would likely influence its photochemical pathways.

Diazo compounds, which can be precursors to fused imidazoles, are known to undergo photoinitiated reactions. mdpi.com This suggests that if a synthetic route involving a diazo intermediate is used for this compound, photochemical conditions could be employed for its synthesis or to induce further transformations.

Reactivity Profiling of the Azepinone Carbonyl Group and Imidazo Nitrogen Atoms

The reactivity of this compound is characterized by the presence of two key reactive sites: the carbonyl group of the azepinone ring and the nitrogen atoms of the fused imidazole ring.

The azepinone carbonyl group is expected to exhibit typical ketonic reactivity. It can act as an electrophilic center, susceptible to nucleophilic attack. Reactions such as reduction to the corresponding alcohol or addition of organometallic reagents are plausible. The steric and electronic environment of the bridged ring system would influence the accessibility and reactivity of this carbonyl group.

The imidazo nitrogen atoms contribute to the nucleophilic character of the molecule. In related imidazo[1,2-a]pyridine (B132010) systems, the C3 position is often the site of electrophilic attack, such as in alkylation reactions. nih.gov This suggests that the corresponding carbon atom in the imidazole ring of this compound could be a site for functionalization. The nitrogen atoms themselves can also participate in reactions, for example, by acting as a base or as a nucleophile in certain contexts. The specific reactivity would depend on the reaction conditions and the nature of the electrophile.

Table 1: Potential Reactions at the Carbonyl Group and Imidazo Nitrogens

| Reactive Site | Potential Reaction Type | Reagents/Conditions | Expected Product |

| Azepinone Carbonyl | Reduction | NaBH₄, LiAlH₄ | 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-ol |

| Azepinone Carbonyl | Grignard Reaction | RMgX | 9-Alkyl/Aryl-9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-ol |

| Imidazo Ring | Electrophilic Substitution | Alkyl halide, Lewis acid | C-Alkylated derivative |

| Imidazo Nitrogen | N-Alkylation/Acylation | Alkyl/Acyl halide, Base | N-Alkylated/Acylated derivative |

Studies on Intramolecular Cycloaddition and Trapping Reactions

Furthermore, the synthesis of fused imidazoles can sometimes proceed through cycloaddition pathways. For example, the reaction of diazo compounds with nitriles can lead to the formation of oxazoles via a [3+2] cycloaddition mechanism, which could be conceptually extended to the synthesis of fused imidazoles. mdpi.com While direct evidence for intramolecular cycloadditions involving 9H-Dibenzo(c,f]imidazo(1,2-a)azepin-9-one is lacking, the structural motifs present in the molecule suggest that such transformations could be explored for the synthesis of even more complex, polycyclic architectures.

Advanced Spectroscopic and Analytical Characterization of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would account for all 16 carbon atoms in the structure. The most downfield signal would be attributed to the carbonyl carbon (C=O) of the ketone, typically appearing in the range of 180-200 ppm. The remaining 15 carbons, being part of the fused aromatic ring system, would generate signals in the approximate range of 110-150 ppm. The carbons directly attached to nitrogen atoms in the imidazole (B134444) ring would likely be shifted further downfield within this range. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH and quaternary carbons, aiding in the complete assignment of the carbon skeleton. In syntheses of related heterocyclic systems like 1,5-benzodiazepine derivatives, ¹H and ¹³C NMR are crucial for distinguishing between expected products and unexpected rearrangements, such as the formation of 3,4-dihydroquinoxalines. nih.gov

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Structural Unit | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Dibenzo rings) | 7.0 - 8.5 (multiplets) | 120 - 140 |

| Aromatic Protons (Imidazole ring) | 7.5 - 9.0 (doublets/singlets) | 115 - 150 |

| Carbonyl Carbon (C=O) | N/A | 180 - 200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one (Molecular Weight: 246.27 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₆H₁₀N₂O).

Under electron impact (EI) or electrospray ionization (ESI), the molecule would generate a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 246 or 247, respectively. The subsequent fragmentation would provide clues to the structure. Studies on related dibenzo-fused heterocyclic systems, such as 1,4-benzodiazepin-2-ones, show that fragmentation is highly characteristic. acs.org The primary fragmentation pathways for 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one would likely involve:

Loss of Carbon Monoxide (CO): A neutral loss of 28 Da (from the ketone group) is a very common fragmentation for aromatic ketones, leading to a significant fragment ion at m/z 218.

Loss of HCN: Cleavage of the imidazole ring could result in the loss of a hydrogen cyanide molecule (27 Da).

Cleavage of the Azepine Ring: The seven-membered azepine ring can undergo ring contraction or cleavage, leading to various smaller, stable, fused-ring fragment ions. nih.gov The aromatic portions of the molecule are generally more resistant to fragmentation. nih.gov

Analysis of the isotopic pattern of the molecular ion would further confirm the presence of two nitrogen atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. This peak is expected in the region of 1650-1700 cm⁻¹, with its exact position influenced by conjugation with the fused aromatic system. Other key absorptions would include:

C=C and C=N Stretching: Multiple sharp peaks in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and imidazole rings.

C-H Stretching: Signals above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

C-N Stretching: Vibrations in the 1250-1350 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. uobabylon.edu.iq The extensive π-system of 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one, which includes two benzene (B151609) rings, an imidazole ring, and a carbonyl group, would result in strong UV absorption. Expected transitions include:

π → π* transitions: Intense absorption bands, likely below 300 nm, arising from the conjugated aromatic system. masterorganicchemistry.com

n → π* transitions: A weaker, longer-wavelength absorption band (likely >300 nm) associated with the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. masterorganicchemistry.commdpi.com The position and intensity of these bands are sensitive to the solvent used for the analysis. libretexts.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would be the ultimate confirmation of the connectivity and conformation of 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one. To perform this analysis, a suitable single crystal of the compound must be grown.

The analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.com It would definitively confirm the fused ring structure and the planarity of the different ring systems. For instance, the analysis would reveal the degree of twisting or puckering in the seven-membered azepine ring, which is typically non-planar. The crystal packing arrangement, showing intermolecular interactions such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent), would also be elucidated. mdpi.com While X-ray diffraction has been used to confirm the structures of many fused heterocyclic systems, no published crystal structure for 9H-Dibenzo[c,f]imidazo[1,2-a]azepin-9-one is currently available. mdpi.comcaltech.edu

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC, LC-MS, TLC, Column Chromatography)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The compound, being a conjugated aromatic system, would be easily visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent TLC plate. youtube.com

Column Chromatography: This technique would be employed for the purification of the crude product on a larger scale, using a solid stationary phase like silica (B1680970) gel and an appropriate liquid mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used to determine the purity of the final compound with high accuracy. A reversed-phase C18 column would likely be used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.net The compound's retention time would be characteristic under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment (e.g., >95%).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a powerful analytical tool. It allows for the separation of components in a mixture, with simultaneous confirmation of their molecular weights, greatly enhancing the confidence in peak identification and purity assessment of the target compound. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

A key aspect of these investigations is the calculation of total energy, which provides a measure of the molecule's stability. Lower total energy generally corresponds to a more stable structure. Furthermore, the analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich and electron-poor regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

| Parameter | Theoretical Value (Illustrative for a related Imidazo[1,2-a]pyridine (B132010) derivative) | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule. |

| Dipole Moment | Varies (e.g., in Debye) | Reflects the polarity of the molecule and influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Color-coded map | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions. |

Conformational Analysis and Geometrical Optimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like 9H-Dibenzo[c,f]imidazo(1,2-a)azepin-9-one, which contains a seven-membered azepine ring. Geometrical optimization is a computational process that seeks to find the lowest energy conformation (the most stable 3D structure) of a molecule.

Studies on dibenzo[b,f]azepine analogues, which share the seven-membered ring system, have shown that the conformation of this central ring is highly sensitive to substitution and the presence of double bonds. lookchem.com For instance, the degree of folding or planarity of the dibenzoazepine system can be quantified by the distance of atoms in the central ring from a plane defined by the shared carbon atoms of the benzene (B151609) rings. lookchem.com The presence of a double bond in the seven-membered ring can lead to a more planar and partially aromatic character. lookchem.com

For 9H-Dibenzo[c,f]imidazo(1,2-a)azepin-9-one, a similar conformational search would be necessary to identify its most stable spatial arrangement. This would involve rotating bonds and calculating the energy of each resulting conformer to identify the global minimum on the potential energy surface.

| Parameter | Description | Importance for 9H-Dibenzo[c,f]imidazo(1,2-a)azepin-9-one |

| Dihedral Angles | The angles between four connected atoms. | Define the twist and fold of the seven-membered azepine ring. |

| Bond Lengths and Angles | The distances between and angles among bonded atoms. | Characterize the geometry of the fused ring system. |

| Optimized Geometry | The lowest energy 3D structure. | Represents the most probable conformation of the molecule. |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

While no specific reaction pathways for 9H-Dibenzo[c,f]imidazo(1,2-a)azepin-9-one have been computationally elucidated in the available literature, the synthesis of related compounds provides a basis for such investigations. epa.gov For example, the synthesis of 9H-dibenz[c,f]imidazo[1,2-a]azepin-9-ones involves the reaction of a dibenzo[c,f] chemicalbook.comsigmaaldrich.comdiazepine with an appropriate reagent. epa.gov A computational study could model this reaction to understand its mechanism in detail, including the structures and energies of any intermediates and transition states. This would provide insights into the factors that control the reaction's feasibility and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This allows for the exploration of conformational changes and the dynamics of interactions with other molecules, such as solvents or biological macromolecules.

In Silico Studies of Molecular Interactions and Binding Energetics

In silico studies, particularly molecular docking, are used to predict how a small molecule like 9H-Dibenzo[c,f]imidazo(1,2-a)azepin-9-one might bind to a protein or other biological target. These methods place the molecule in the binding site of a receptor in various orientations and conformations and then use a scoring function to estimate the binding affinity.

Research on other imidazo[1,2-a]pyridine derivatives has demonstrated the power of these techniques. For example, molecular docking studies have been used to investigate the binding of imidazo[1,2-a]pyridine derivatives to enzymes like c-Met and VEGFR2 kinases, which are targets in cancer therapy. These studies can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and can provide an estimate of the binding energy. Such information is invaluable for the rational design of new and more potent inhibitors.

| Parameter | Typical Values from Analogous Studies (kcal/mol) | Significance |

| Binding Energy | -7 to -10 | A more negative value indicates a stronger predicted binding affinity. |

| Inhibition Constant (Ki) | Varies (nM to µM) | A lower value indicates a more potent inhibitor. |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives have shown that a larger HOMO-LUMO gap corresponds to higher stability and lower reactivity. Conversely, a smaller gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and softness, which further quantify the molecule's reactivity.

| Parameter | Illustrative Values from Analogous Studies (eV) | Interpretation |

| EHOMO | -5.0 to -6.5 | Higher energy indicates a better electron donor. |

| ELUMO | -1.0 to -2.5 | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 | A larger gap indicates higher stability and lower reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

Mechanistic Investigations of Molecular Interactions and Biological Activities in Model Systems

Elucidation of Specific Molecular Target Interactions

Research into the constituent scaffolds of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one has identified specific molecular targets, including enzyme inhibition and receptor binding.

Derivatives of dibenzo[b,f]azepine have been identified as inhibitors of several enzymes. For instance, certain analogues have been designed and synthesized as selective topoisomerase II inhibitors, which are crucial enzymes in DNA replication and transcription. nih.gov The mechanism of action is believed to involve intercalation with DNA, a feature attributed to the planar polyaromatic system of the dibenzo[b,f]azepine scaffold. nih.govnih.gov Furthermore, dibenzazepine (B1670418) has been characterized as a γ-secretase inhibitor. nih.govgoogle.comnih.gov This enzyme is involved in the processing of amyloid precursor protein, and its inhibition is a key area of research in Alzheimer's disease. google.com Some dibenzo[b,f]azepine derivatives have also demonstrated activity as P2X4 receptor blockers. acs.org

The imidazo[1,2-a]pyridine (B132010) scaffold is also a versatile pharmacophore that interacts with various biological targets. Studies have shown that derivatives of this scaffold can act as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a key component in cell proliferation and survival signaling pathways. researchgate.net Additionally, certain imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as ligands for both central and peripheral benzodiazepine (B76468) receptors.

Table 1: Molecular Target Interactions of Related Scaffolds

| Scaffold | Target | Activity | Reference |

|---|---|---|---|

| Dibenzo[b,f]azepine | Topoisomerase II | Inhibition | nih.govnih.gov |

| Dibenzo[b,f]azepine | γ-Secretase | Inhibition | nih.govgoogle.comnih.gov |

| Dibenzo[b,f]azepine | P2X4 Receptor | Blockade | acs.org |

| Imidazo[1,2-a]pyridine | IGF-1R Tyrosine Kinase | Inhibition | researchgate.net |

| Imidazo[1,2-a]pyridine | Benzodiazepine Receptors | Ligand Binding |

Modulation of Cellular Signaling Pathways at a Mechanistic Level

The constituent scaffolds of this compound have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and cancer.

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov In preclinical models, these compounds have been shown to reduce the levels of inflammatory cytokines and suppress NF-κB activity. nih.gov Molecular docking studies have indicated that these derivatives can bind to the NF-κB p50 subunit, thereby inhibiting its activity. nih.gov Furthermore, they have been observed to suppress the phosphorylation of STAT3, a critical step in its activation. nih.gov

Similarly, dibenzoazepine derivatives have been found to modulate inflammatory pathways. One study demonstrated that dibenzazepine can protect against doxorubicin-induced cardiotoxicity by suppressing the expression of NF-κB, inducible nitric oxide synthase (iNOS), and Hes1/Hey1. nih.gov Another study identified the pyruvate (B1213749) kinase isozyme M2 (PKM2) as a potential target of iminostilbene (B142622) (a dibenzoazepine derivative), leading to the suppression of macrophage-mediated inflammation. ebi.ac.uk

Table 2: Modulation of Cellular Signaling Pathways by Related Scaffolds

| Scaffold | Signaling Pathway | Effect | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | STAT3/NF-κB/iNOS/COX-2 | Inhibition | nih.govnih.gov |

| Dibenzoazepine | NF-κB, iNOS, Hes1/Hey1 | Suppression | nih.gov |

| Dibenzoazepine (Iminostilbene) | PKM2 | Modulation | ebi.ac.uk |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies on the core scaffolds have provided valuable insights into the structural requirements for their biological activities.

For dibenzo[b,f]azepine derivatives, SAR studies have been crucial in optimizing their anticancer activity as topoisomerase II inhibitors. nih.gov A key finding is that rigidification of the structure, for example, through ring closure to form an oxadiazole moiety, significantly improves the binding affinity and selectivity. nih.gov The nature and position of substituents on the phenyl rings also play a critical role in determining the potency of these compounds. nih.gov

Extensive SAR studies have also been conducted on imidazo[1,2-a]pyridine derivatives for various therapeutic targets. nih.gov As inhibitors of Nek2, a kinase involved in cell cycle regulation, the substitution pattern on the imidazo[1,2-a]pyridine ring and the nature of the linked side chains have been systematically modified to achieve potent inhibitory activity. documentsdelivered.com In the context of antituberculosis agents, SAR studies have revealed that the introduction of bulky and lipophilic biaryl ethers at specific positions of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold leads to nanomolar potency against Mycobacterium tuberculosis. nih.gov

Table 3: Key SAR Findings for Related Scaffolds

| Scaffold | Target/Activity | Key Structural Insights | Reference |

|---|---|---|---|

| Dibenzo[b,f]azepine | Topoisomerase II Inhibition | Rigidification of the scaffold enhances binding affinity. | nih.gov |

| Imidazo[1,2-a]pyridine | Nek2 Inhibition | Substitution pattern on the core and side chain nature are critical for potency. | documentsdelivered.com |

| Imidazo[1,2-a]pyridine | Antituberculosis | Bulky, lipophilic biaryl ethers at the 3-carboxamide position increase potency. | nih.gov |

In Vitro and Ex Vivo Biochemical and Cellular Assays for Mechanistic Insights

A variety of in vitro and ex vivo assays have been employed to elucidate the mechanisms of action of compounds containing the imidazo[1,2-a]pyridine and dibenzo[b,f]azepine scaffolds.

For dibenzo[b,f]azepine derivatives, in vitro assays have been instrumental. For example, the anti-proliferative activity of novel dibenzo[b,f]azepines was evaluated against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). nih.gov Further in vitro studies confirmed their ability to inhibit topoisomerase II. nih.gov In a different context, in vitro assays were used to assess the inhibitory activities of related dibenzothiazepine derivatives on neurotransmitter transporters such as DAT, SERT, and NET, as well as their agonistic effects on opioid receptors. nih.gov

The biological activities of imidazo[1,2-a]pyridine derivatives have also been extensively characterized using in vitro methods. MTT assays are commonly used to determine the cytotoxic effects of these compounds on various cancer cell lines. nih.gov ELISA-based methods have been employed to quantify the reduction in inflammatory cytokines, such as IL-6 and TNF-α, in cell culture supernatants following treatment with these derivatives. nih.gov Furthermore, in vitro autoradiography has been used to demonstrate the selective binding of specific imidazo[1,2-a]pyridine ligands to amyloid-like structures in brain sections.

Table 4: In Vitro and Ex Vivo Assays for Mechanistic Studies of Related Scaffolds

| Scaffold | Assay Type | Purpose | Finding | Reference |

|---|---|---|---|---|

| Dibenzo[b,f]azepine | NCI-60 Cell Line Screen | Evaluate anti-proliferative activity | Identified potent anticancer candidates | nih.gov |

| Dibenzo[b,f]azepine | Topoisomerase II Inhibition Assay | Determine enzyme inhibitory activity | Confirmed inhibition of topoisomerase II | nih.gov |

| Dibenzothiazepine | Neurotransmitter Transporter Inhibition Assay | Assess inhibition of DAT, SERT, NET | Showed varying inhibitory potencies | nih.gov |

| Imidazo[1,2-a]pyridine | MTT Assay | Measure cell viability/cytotoxicity | Demonstrated dose-dependent cytotoxic effects | nih.gov |

| Imidazo[1,2-a]pyridine | ELISA | Quantify inflammatory cytokines | Showed reduction in IL-6 and TNF-α levels | nih.gov |

Applications of 9h Dibenzo C,f Imidazo 1,2 a Azepin 9 One in Chemical Research and Advanced Materials

Utilization as a Versatile Synthetic Scaffold for Novel Chemical Entities

The rigid, polycyclic framework of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one, which incorporates a dibenzoazepine and an imidazole (B134444) ring system, theoretically makes it an attractive starting point for the synthesis of novel chemical entities. The presence of nitrogen atoms and a ketone functional group provides reactive sites for further chemical modifications. A convenient synthesis for this class of compounds was reported in 1981, which could, in principle, allow for the generation of a library of derivatives. However, specific examples of its extensive use as a versatile synthetic scaffold for creating a diverse range of new molecules are not prominently featured in subsequent scientific literature.

Role in the Design and Synthesis of Ligands for Chemical Biology Probes

Fused heterocyclic systems, particularly those containing imidazole and azepine moieties, are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. The structure of this compound suggests it could serve as a core structure for the design of ligands targeting various biological macromolecules. However, there is a lack of specific studies detailing the synthesis and application of this compound or its direct derivatives as chemical biology probes to investigate biological processes.

Exploration in Organic Electronics and Materials Science (e.g., OLEDs, DSSCs)

Nitrogen-containing polycyclic aromatic compounds are often investigated for their potential in organic electronics, including as components of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The extended π-system of this compound could impart desirable photophysical properties. Nevertheless, there is no specific research available that details the exploration or successful application of this particular compound in the fabrication or enhancement of OLEDs or DSSCs. Research in this area tends to focus on other, more extensively studied, heterocyclic systems.

Precursor and Intermediate in Complex Molecule Synthesis

The chemical structure of this compound suggests its potential as a precursor or key intermediate in the synthesis of more complex molecules, including natural products or pharmaceutically active compounds. The fused ring system could be a foundational block for building larger, more intricate molecular architectures. Despite this potential, there is a scarcity of published research that explicitly demonstrates the use of this compound as a starting material or intermediate in the total synthesis of complex target molecules.

Future Research Directions and Emerging Methodologies

Development of Innovative and Sustainable Synthetic Routes

The synthesis of complex heterocyclic systems like 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one often relies on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies.

Green chemistry principles are increasingly being applied to the synthesis of related heterocyclic structures. For instance, catalyst-free ring expansion domino reactions have been successfully employed for the construction of the dibenzo[b,d]azepine skeleton using air as a green oxidant. rsc.org Similarly, the synthesis of other benzodiazepine (B76468) derivatives has been achieved using reusable, eco-friendly nanocatalysts. rsc.orgacs.org These approaches, which often feature high atom economy and the use of benign solvents, offer a promising blueprint for the future synthesis of this compound.

Moreover, photocatalysis has emerged as a powerful tool for the synthesis and functionalization of imidazo-fused heterocycles. beilstein-journals.orgresearchgate.netacs.org Visible-light-induced reactions can facilitate C-H functionalization and the formation of C-N bonds under mild, metal-free conditions, which could be adapted for the construction or modification of the imidazoazepinone core. acs.orgacs.org Electrochemical methods also present a sustainable alternative, as demonstrated in the synthesis of imidazo[1,2-a]pyridines, which proceeds without the need for external oxidants. rsc.org

Future synthetic strategies could explore one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. tandfonline.com The use of alternative energy sources like microwave irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of related imidazo[1,2-a]pyridines.

A comparison of traditional versus potential sustainable synthetic approaches is highlighted below:

| Synthetic Approach | Traditional Methods | Potential Sustainable Alternatives |

| Catalyst | Often reliant on precious metal catalysts. | Catalyst-free reactions, use of earth-abundant metal nanocatalysts, or organocatalysis. |

| Solvent | Use of volatile and often toxic organic solvents. | Water, deep eutectic solvents, or solvent-free conditions. |

| Energy Input | High temperatures requiring significant energy consumption. | Photocatalysis (visible light), microwave irradiation, or electrochemical synthesis at ambient temperature. |

| Byproducts | Stoichiometric amounts of waste generated. | High atom economy reactions, such as domino and multicomponent reactions, minimizing waste. |

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Operando spectroscopy, which involves the real-time analysis of a chemical reaction as it occurs, is a powerful tool for elucidating the intricate steps of complex organic transformations. wikipedia.orgyoutube.com

Future research on this compound should incorporate operando spectroscopic techniques to study its formation. Techniques such as high-pressure infrared (HP-IR) and NMR spectroscopy can provide invaluable information on the structure and concentration of intermediates, even in complex reaction mixtures. acs.orgrsc.org For instance, the application of operando Raman spectroscopy can offer insights into the vibrational states of molecules, aiding in the identification of transient species. rsc.org

Direct Analysis in Real Time (DART) mass spectrometry is another technique that could be employed for the rapid monitoring of reaction products, providing a quick assessment of reaction progress and the formation of byproducts. rsc.org Furthermore, advanced techniques like attosecond core-level spectroscopy are now capable of capturing the dynamics of both electrons and nuclei in real-time, offering unprecedented detail into molecular transformations. scitechdaily.com While currently applied to simpler systems, the future application of such methods to the synthesis of complex heterocycles like this compound could revolutionize our understanding of their formation.

The following table summarizes some advanced spectroscopic techniques and their potential applications in studying the synthesis of this compound:

| Spectroscopic Technique | Information Gained | Potential Application |

| Operando IR/Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups and transient species. | Monitoring the formation and consumption of intermediates during cyclization reactions. youtube.comrsc.org |

| Operando NMR Spectroscopy | Detailed molecular structure and dynamic processes. | Elucidating the structure of key intermediates and understanding reaction kinetics. acs.orgrsc.org |

| Direct Analysis in Real Time (DART) Mass Spectrometry | Rapid identification of reaction products and byproducts. | High-throughput screening of reaction conditions and rapid reaction monitoring. rsc.org |

| Attosecond Core-Level Spectroscopy | Real-time tracking of electronic and nuclear dynamics. | Gaining fundamental insights into the bond-forming and breaking events during synthesis. scitechdaily.com |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to transform chemical research, from the design of new molecules to the prediction of their synthetic pathways. jetir.org For a complex scaffold like this compound, AI and ML can accelerate the discovery of new derivatives with desired properties.

ML models can be trained on large datasets of known compounds to predict the biological activity or material properties of novel, yet-to-be-synthesized derivatives of the imidazoazepinone core. nih.govresearchgate.net This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. acs.org For example, a group of researchers successfully used a random forest model to accurately predict reaction yields, which could be applied to optimize the synthesis of this compound derivatives. princeton.edu

The integration of AI and ML in the research of this compound can be envisioned in the following ways:

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict properties (e.g., biological activity, optoelectronic properties) based on molecular structure. | Accelerates the discovery of new functional molecules by prioritizing synthesis efforts. |

| Retrosynthetic Analysis | AI algorithms suggest synthetic pathways for a target molecule. | Identifies novel and more efficient synthetic routes, reducing experimental effort. jetir.org |

| Reaction Optimization | ML models predict reaction outcomes (e.g., yield, purity) under different conditions. | Facilitates the rapid optimization of synthetic procedures. princeton.edu |

| Impurity Prediction | AI tools predict potential byproducts and impurities in a chemical reaction. | Aids in process development and purification strategies. chemrxiv.org |

Exploration of Novel Reactivity and Transformation Pathways

The rich chemical architecture of this compound, featuring multiple potential reaction sites, offers a fertile ground for exploring novel reactivity and transformations. Future research should aim to move beyond the synthesis of the core scaffold and investigate its functionalization to create a diverse library of derivatives.

The dibenzo[b,f]azepine core, a related structure, has been shown to undergo various functionalization reactions. nih.govnih.gov These strategies, including N-alkylation and palladium-catalyzed cross-coupling reactions, could potentially be applied to the imidazoazepinone system to introduce a wide range of substituents. nih.gov The imidazo[1,2-a]pyridine (B132010) moiety is also amenable to functionalization, with methods developed for C-H activation and the introduction of various groups at specific positions. tandfonline.com

Visible-light photocatalysis offers a particularly promising avenue for exploring novel reactivity. acs.org This technique has been used for the aminomethylation and phosphorylation of imidazo-fused heterocycles, suggesting that the this compound core could be similarly modified. researchgate.netacs.org The development of such late-stage functionalization methods would be highly valuable, as it would allow for the rapid diversification of the core structure to explore structure-activity relationships.

Future research could also investigate ring-opening or ring-transformation reactions of the azepine ring, potentially leading to the discovery of entirely new heterocyclic scaffolds with unique properties. The synthesis of tetracyclic dibenzo[c,f]azepine derivatives via N-acyliminium ion cyclization demonstrates the potential for complex transformations involving this core structure. elsevierpure.com

Design of Imidazoazepinone-Based Materials with Tailored Optoelectronic Properties

The extended π-conjugated system of this compound suggests its potential for applications in materials science, particularly in the field of optoelectronics. Fused nitrogen heterocycles are known to be key components in a variety of functional materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com

Future research should focus on the systematic investigation of the photophysical properties of this compound and its derivatives. By strategically introducing electron-donating and electron-accepting groups, it may be possible to tune the HOMO and LUMO energy levels, thereby controlling the absorption and emission properties of these molecules. nih.gov This approach has been successfully used to design novel dyes based on thienopyrazine for photovoltaic applications. academie-sciences.fr

The design of thermally activated delayed fluorescence (TADF) materials is another exciting direction. TADF emitters can achieve 100% internal quantum efficiency in OLEDs, and imidazo-fused heterocycles have shown promise in this area. nih.gov The rigid structure of this compound could help to suppress non-radiative decay pathways, potentially leading to high emission quantum yields.

The development of imidazoazepinone-based materials could lead to applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials in the emissive layer. researchgate.netyoutube.comresearchgate.netnih.gov

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Fluorescent Sensors: For the detection of specific analytes through changes in their fluorescence properties.

Non-linear Optical Materials: For applications in photonics and telecommunications.

A systematic study of structure-property relationships will be key to unlocking the full potential of this compound in this domain.

Q & A

Q. What established synthetic methodologies exist for 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one, and how can reaction efficiency be optimized?

A three-step synthesis starting from 2-phenylimidazoline and methyl benzoate is a foundational method. The process involves cyclocondensation, followed by oxidation and ring closure. Critical parameters include:

- Temperature control : Higher yields are achieved at 80–100°C during cyclocondensation.

- Catalyst selection : AlCl3 enhances electrophilic substitution in the imidazo ring .

- Oxidizing agents : Mild oxidants like MnO2 minimize side reactions.

Optimization studies suggest adjusting stoichiometric ratios (e.g., 1:1.2 for imidazoline:benzoate) to reduce dimerization byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and lactam carbonyl signals (δ 170–175 ppm).

- IR spectroscopy : A strong absorbance at ~1710 cm⁻¹ confirms the azepinone carbonyl group .

- Mass spectrometry : High-resolution MS (e.g., m/z 396 for C28H16N2O) validates molecular weight and fragmentation patterns .

Q. What structural features influence the compound’s stability under varying experimental conditions?

- pH stability : The lactam ring is susceptible to hydrolysis in acidic media (pH < 4), while the imidazole moiety degrades in alkaline conditions (pH > 10).

- Thermal stability : Decomposition occurs above 250°C, confirmed by TGA-DSC analysis .

Advanced Research Questions

Q. How can mechanistic studies clarify reaction pathways in multi-step syntheses?

- Isotopic labeling : 13C-tracing tracks carbon migration during cyclocondensation.

- Intermediate trapping : Quenching reactions at timed intervals isolates intermediates (e.g., spirocyclic adducts).

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for steps like ring closure, revealing rate-limiting barriers (~25 kcal/mol) .

Q. How do substituent electronic effects modulate reactivity in electrophilic substitution reactions?

- Electron-withdrawing groups (EWGs) : Halogens (e.g., -F, -I) at C-2 deactivate the imidazo ring, directing electrophiles to the azepinone moiety.

- Electron-donating groups (EDGs) : Methoxy (-OCH3) increases reactivity at C-3, enabling regioselective Friedel-Crafts acylation (e.g., acetyl chloride/AlCl3) .

- Kinetic studies : Substituent Hammett constants (σ⁺) correlate with reaction rates (R² = 0.92) .

Q. What computational strategies predict the bioactivity of derivatives?

- Molecular docking : Simulations against c-Met kinase (PDB: 3LQ8) identify binding poses with ΔG values < -9 kcal/mol.

- QSAR models : LogP and polar surface area (PSA) predict blood-brain barrier permeability (e.g., PSA < 90 Ų enhances CNS activity) .

- ADMET profiling : Predictions for cytochrome P450 inhibition (e.g., CYP3A4) guide toxicity assessments .

Q. How can contradictions in reported biological activities be resolved?

- Assay standardization : Discrepancies in IC50 values (e.g., 0.5–10 μM for c-Met inhibition) arise from cell-line variability (HEK293 vs. HeLa).

- Structural benchmarking : Fluorine at C-8 improves selectivity over pyrimidine analogs (e.g., 8-F vs. 8-NH2 reduces off-target binding by 60%) .

- Meta-analysis : Cross-referencing data from >10 studies identifies consistent trends (e.g., halogenated derivatives show superior anti-proliferative activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.